![molecular formula C9H15N3 B2872515 2-(1H-pyrazol-1-yl)cyclohexan-1-amine CAS No. 1017665-07-4](/img/structure/B2872515.png)
2-(1H-pyrazol-1-yl)cyclohexan-1-amine
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Overview
Description
“2-(1H-pyrazol-1-yl)cyclohexan-1-amine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as Cyclohexanamine, 2-(1H-pyrazol-1-yl)- .
Synthesis Analysis
The synthesis of pyrazole-based compounds, such as “2-(1H-pyrazol-1-yl)cyclohexan-1-amine”, often involves condensation reactions . For example, one study demonstrated the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” consists of a cyclohexanamine ring attached to a pyrazol-1-yl group .Chemical Reactions Analysis
Pyrazole-based compounds, such as “2-(1H-pyrazol-1-yl)cyclohexan-1-amine”, have been used in various chemical reactions. For instance, they have been used as ligands in catalytic reactions . In one study, pyrazole-based ligands demonstrated excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” is 289.1±33.0 °C, and its predicted density is 1.24±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 9.53±0.70 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a valuable scaffold for the development of new therapeutic agents. Its pyrazole core is often utilized in the synthesis of compounds with potential anti-inflammatory, analgesic, and antipyretic properties . The compound’s ability to interact with various biological targets makes it a versatile intermediate in drug design.
Drug Discovery
During drug discovery, this compound serves as a precursor in the synthesis of diverse pharmacophores. It is particularly useful in the creation of small molecule libraries that are screened for biological activity against a range of diseases . Its structural motif is common in molecules that exhibit good pharmacokinetic and pharmacodynamic profiles.
Agrochemistry
In agrochemistry, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine can be incorporated into compounds that act as growth regulators or pesticides . Its derivatives may affect the hormonal balance in plants, leading to enhanced growth or protection against pests.
Coordination Chemistry
This compound finds applications in coordination chemistry where it can act as a ligand, coordinating to metal centers in complex formation . This is crucial for understanding the electronic and structural properties of metal complexes, which have implications in catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine derivatives are explored for their ability to form stable complexes with metals . These complexes are studied for their potential as catalysts in organic transformations or as components in electronic devices.
Synthetic Methods
The compound is also significant in synthetic chemistry, where it is used in various synthetic transformations. For instance, it can undergo functionalization reactions to create new C-N bonds, which is a fundamental step in building complex organic molecules .
Catalysis
Lastly, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine plays a role in catalysis, particularly in transition metal-catalyzed reactions . It can enhance the efficiency of reactions such as hydrogenations, carbon-carbon bond formations, and oxidations, which are pivotal in industrial chemistry.
Mechanism of Action
Target of Action
It has been suggested that it may interact with certain proteins or enzymes in the body, leading to its observed effects .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body
Safety and Hazards
The safety information for “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Future Directions
While specific future directions for “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” are not mentioned in the search results, pyrazole-based compounds are of significant interest in modern chemistry due to their various applications, including as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . This suggests that further developments in the synthesis and application of these compounds, including “2-(1H-pyrazol-1-yl)cyclohexan-1-amine”, are likely.
properties
IUPAC Name |
2-pyrazol-1-ylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDWWEUVTQJUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017665-07-4 |
Source
|
Record name | 2-(1H-pyrazol-1-yl)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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